An In-depth Technical Guide to 1,4-Benzenedisulfonyl Dichloride: A Core Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide to 1,4-Benzenedisulfonyl Dichloride: A Core Building Block for Advanced Chemical Synthesis
This guide provides a comprehensive technical overview of 1,4-benzenedisulfonyl dichloride, a pivotal reagent in the fields of medicinal chemistry, polymer science, and materials research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its reactivity and utility.
Introduction and Core Chemical Identity
1,4-Benzenedisulfonyl dichloride, with the CAS Number 6461-77-4, is an aromatic sulfonyl chloride characterized by a central benzene ring substituted at the para positions with two sulfonyl chloride functional groups.[1][2] This symmetrical arrangement of reactive moieties makes it a valuable bifunctional linker and building block in the design of complex molecular architectures.
Molecular Formula: C₆H₄Cl₂O₄S₂[3]
Molecular Weight: 275.13 g/mol [4]
IUPAC Name: Benzene-1,4-disulfonyl dichloride[4]
The core of its utility lies in the high reactivity of the sulfonyl chloride groups (-SO₂Cl) towards a wide range of nucleophiles, enabling the formation of stable sulfonamides, sulfonates, and other derivatives.
Chemical Structure Visualization
The planar benzene ring, coupled with the tetrahedral geometry at the sulfur atoms, defines the three-dimensional shape of the molecule.
Caption: 2D representation of 1,4-Benzenedisulfonyl dichloride.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of 1,4-benzenedisulfonyl dichloride is crucial for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of 1,4-Benzenedisulfonyl Dichloride
| Property | Value | Source |
| Melting Point | 138 °C | [1] |
| Boiling Point | 375.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.690 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in many organic solvents, reacts with water. | [5] |
Spectroscopic Characterization
While a comprehensive, publicly available dataset of spectra for 1,4-benzenedisulfonyl dichloride is not readily accessible, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: Due to the symmetry of the molecule, a single signal, a singlet, would be expected for the four aromatic protons.
-
¹³C NMR: Two signals would be anticipated in the aromatic region: one for the two carbons attached to the sulfonyl chloride groups and another for the four carbons bearing hydrogen atoms.
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be present for the S=O stretching vibrations of the sulfonyl chloride groups, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and SO₂.
Synthesis and Mechanistic Rationale
The synthesis of 1,4-benzenedisulfonyl dichloride typically involves a two-step process: the disulfonation of benzene followed by the chlorination of the resulting disulfonic acid.
Generalized Synthesis Workflow
Caption: Generalized two-step synthesis of 1,4-Benzenedisulfonyl dichloride.
Step 1: Disulfonation of Benzene
The introduction of two sulfonyl groups onto the benzene ring is an electrophilic aromatic substitution reaction. The use of fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a high concentration of the electrophile, SO₃.
-
Causality: The first sulfonation can occur at any position. The resulting benzenesulfonic acid has a deactivating and meta-directing sulfonic acid group. However, under forcing conditions (high temperature and high concentration of SO₃), the reaction can be driven to the thermodynamically more stable para-product, 1,4-benzenedisulfonic acid.
Step 2: Chlorination of 1,4-Benzenedisulfonic Acid
The conversion of the sulfonic acid groups to sulfonyl chlorides is a nucleophilic substitution at the sulfur atom. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Experimental Protocol (General Procedure):
-
To a dried flask equipped with a reflux condenser and a gas outlet, 1,4-benzenedisulfonic acid is added.
-
An excess of a chlorinating agent, such as thionyl chloride, is added. A catalytic amount of dimethylformamide (DMF) can be used to facilitate the reaction.
-
The mixture is heated to reflux until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction.
-
The excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The crude 1,4-benzenedisulfonyl dichloride is then purified, typically by recrystallization from a suitable solvent (e.g., a mixture of chlorinated hydrocarbons and hexanes).
-
-
Causality: The hydroxyl group of the sulfonic acid is a poor leaving group. The chlorinating agent first converts it into a better leaving group. For instance, with thionyl chloride, a chlorosulfite intermediate is formed, which then undergoes nucleophilic attack by the chloride ion to yield the sulfonyl chloride. The use of excess chlorinating agent ensures the reaction goes to completion.
Applications in Research and Development
The bifunctional nature of 1,4-benzenedisulfonyl dichloride makes it a versatile tool for chemists.
In Drug Development and Medicinal Chemistry
1,4-Benzenedisulfonyl dichloride is a precursor to a wide range of benzene-1,4-disulfonamides. These derivatives are of significant interest in drug discovery.
-
As Scaffolds for Inhibitors: Research has shown that benzene-1,4-disulfonamides can act as inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers that are dependent on aerobic metabolism.[6] The disulfonamide core serves as a rigid scaffold from which various substituents can be appended to optimize binding to the biological target and modulate pharmacokinetic properties.[6]
-
As Linkers in Bioconjugation: The ability to react with two different nucleophiles makes this molecule a potential homobifunctional linker. While not as common as other linkers, it can be used to crosslink biomolecules or to tether a payload to a targeting moiety in antibody-drug conjugates (ADCs), although more sophisticated linkers are often employed.
In Polymer Chemistry
The reaction of 1,4-benzenedisulfonyl dichloride with difunctional nucleophiles, such as diamines or diols, leads to the formation of polysulfonamides and polysulfonates, respectively. These polymers can exhibit high thermal stability and desirable mechanical properties.
-
Polycondensation Reactions: The step-growth polymerization with diamines yields polysulfonamides, which are analogs of polyamides with potentially different solubility and thermal characteristics.
Safety and Handling
1,4-Benzenedisulfonyl dichloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It is classified as corrosive and can cause severe skin burns and eye damage.[1][4] It is also harmful if swallowed.[1][4]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
-
Conclusion
1,4-Benzenedisulfonyl dichloride is a fundamental building block in synthetic chemistry with significant applications in the development of new pharmaceuticals and advanced materials. Its symmetrical structure and the high reactivity of its sulfonyl chloride groups provide a reliable platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.
References
-
PubChem. (n.d.). 1,2-Benzenedisulfonyl Dichloride. Retrieved from [Link]
-
Georganics. (2021). Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-benzenedisulfonyl dichloride. Retrieved from [Link]
-
PubChem. (n.d.). benzene-1,4-dicarbonyl chloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1,4-dichloro-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzenesulphonyl chloride.
-
Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,4-Benzenedisulfonyl dichloride | 6461-77-4 [chemicalbook.com]
- 3. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 4. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 5. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
